molecular formula C9H14Cl2N2 B15096056 [2-(Pyridin-3-yl)cyclopropyl]methanamine dihydrochloride

[2-(Pyridin-3-yl)cyclopropyl]methanamine dihydrochloride

Cat. No.: B15096056
M. Wt: 221.12 g/mol
InChI Key: RYZOSNZNXUGFJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(Pyridin-3-yl)cyclopropyl]methanamine dihydrochloride (CAS: 1807891-16-2) is a high-value chemical building block extensively utilized in medicinal chemistry and drug discovery research. This compound features a cyclopropane ring constrained structure linked to a pyridin-3-yl (nicotinic) ring system, a scaffold recognized for its significant role in molecular recognition and bioactivity . The stereospecific (1R,2R) configuration of the cyclopropyl group provides rigid spatial orientation that is crucial for exploring structure-activity relationships in pharmaceutical development . The dihydrochloride salt form enhances stability and solubility for experimental handling. Research indicates that analogous pyridinyl-methylamine derivatives serve as critical pharmacophores in developing therapeutic agents, with recent studies highlighting their application as potent inhibitors of mycobacterial ATP synthase for tuberculosis treatment . The compound's molecular framework makes it particularly valuable for constructing novel pyrazolo[1,5-a]pyrimidine derivatives investigated for anti-tuberculosis activity, where the 2-pyridinemethanamine side chain has been identified as the optimal substituent for potency . With a molecular formula of C9H14Cl2N2 and molecular weight of 221.13 g/mol , this specialty amine is provided as a high-purity material for research applications exclusively. This product is intended for non-human research purposes only and is not approved for diagnostic, therapeutic, or veterinary use. Researchers handling this compound should consult appropriate safety documentation prior to use.

Properties

IUPAC Name

(2-pyridin-3-ylcyclopropyl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-5-8-4-9(8)7-2-1-3-11-6-7;;/h1-3,6,8-9H,4-5,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZOSNZNXUGFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CN=CC=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Optimization of Cyclopropanation Conditions

Cyclopropanation efficiency depends on steric and electronic factors. Electron-deficient pyridinyl groups accelerate zinc-mediated additions, while bulky substituents necessitate higher temperatures (40–60°C). A representative procedure from patent literature details:

Step Reagents/Conditions Yield
Cyclopropanation of 3-vinylpyridine Zn(Cu), CH₂I₂, Et₂O, 25°C, 12 h 68%
Purification Silica gel chromatography (EtOAc/hexanes 1:3) -

Post-cyclopropanation, the carboxylic acid intermediate is often reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Functional Group Interconversion and Intermediate Activation

Early-stage intermediates often require activation for subsequent amination. For instance, phthalimide-protected amines are generated via Mitsunobu reactions or nucleophilic substitutions. A protocol from the Royal Society of Chemistry details:

  • React 2-(pyridin-3-yl)cyclopropylmethanol with phthalimide using DIAD and triphenylphosphine in THF.
  • Hydrolyze the phthalimide group with hydrazine hydrate in ethanol.

Key Data :

Parameter Value
Reaction Time 12 h
Temperature 80°C
Yield (Two Steps) 65%

Salt Formation and Final Purification

The free amine is converted to its dihydrochloride salt by treatment with HCl gas in ethanol or aqueous HCl. Excess acid is removed via recrystallization from ethanol/ether mixtures.

Optimized Salt Formation :

  • Dissolve [2-(pyridin-3-yl)cyclopropyl]methanamine (1.0 eq) in anhydrous EtOH.
  • Bubble HCl gas until pH < 2.
  • Concentrate under reduced pressure and recrystallize (EtOH/diethyl ether).

Purity : >99% (HPLC).

Comparative Analysis of Synthetic Routes

The table below evaluates two primary routes:

Method Advantages Limitations Yield
Simmons-Smith + Reductive Amination High stereocontrol Multi-step purification 68%
Ring-Closing Metathesis + Gabriel Synthesis Fewer steps Low functional group tolerance 52%

Route 1 is favored for scalability, while Route 2 suits electron-rich substrates.

Troubleshooting and Side Reactions

Common issues include cyclopropane ring opening under acidic conditions and pyridine ring reduction . Mitigation strategies:

  • Use mild acids (e.g., acetic acid) during intermediate steps.
  • Replace NaBH₃CN with selective reductants like BH₃·THF.

Chemical Reactions Analysis

Types of Reactions

[2-(Pyridin-3-yl)cyclopropyl]methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce cyclopropylamines .

Scientific Research Applications

[2-(Pyridin-3-yl)cyclopropyl]methanamine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [2-(Pyridin-3-yl)cyclopropyl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthesis Efficiency : The 97% yield of the ALK inhibitor analog () suggests that cyclopropane derivatives can be synthesized efficiently, but scalability for the target compound requires further study.
  • Toxicity Data: Limited hazard information exists for cyclopropane-pyridine hybrids. Analogous compounds like (2S)-2,5-Diaminopentanamide dihydrochloride () emphasize the need for thorough toxicological profiling.
  • Biological Activity : The target compound’s pyridin-3-yl group may favor interactions with nicotinic acetylcholine receptors or kinase domains, but empirical data are needed to confirm this .

Biological Activity

[2-(Pyridin-3-yl)cyclopropyl]methanamine dihydrochloride, a compound characterized by its unique cyclopropyl and pyridine structure, has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. It is believed to modulate the activity of these targets, influencing various biochemical pathways associated with neurological and psychiatric disorders. The compound may act as an agonist or antagonist at specific receptors, which warrants further investigation into its binding affinities and selectivity profiles.

Pharmacological Profiles

Recent studies have evaluated the pharmacological profiles of compounds similar to this compound, revealing significant insights into their biological activities:

Compound Target Receptor Binding Affinity (Ki) Efficacy (EC50)
Compound 21α4β2 nAChR0.5 nM15 nM
Compound 25α4β2 nAChR51.4 nM50 nM
Compound 7α4β2 nAChR0.7 nM21 nM

These compounds exhibit high binding affinities for the α4β2 nicotinic acetylcholine receptor (nAChR), indicating potential therapeutic applications in treating depression and other mood disorders .

Case Studies

  • Depression Treatment : In vivo studies utilizing the mouse SmartCube® platform demonstrated that compounds similar to this compound display antidepressant-like effects. The efficacy was confirmed through classical forced swim tests, highlighting their potential as novel antidepressants .
  • Antiparasitic Activity : Research has shown that structural modifications in pyridine-containing compounds can influence their antiparasitic activity. For instance, the incorporation of pyridyl groups in certain scaffolds led to varying degrees of efficacy against malaria parasites, suggesting that this compound may also have similar applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of different substituents on the pyridine ring significantly influences its pharmacokinetic properties and receptor selectivity:

Substituent Impact on Activity
Methyl on pyridineAlters pharmacokinetics
Cyclopropane side chainEnhances binding affinity at α4β2-nAChR
N-methyl groupReduces binding affinity significantly

These findings suggest that careful modification of the compound's structure could enhance its therapeutic potential while minimizing side effects .

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